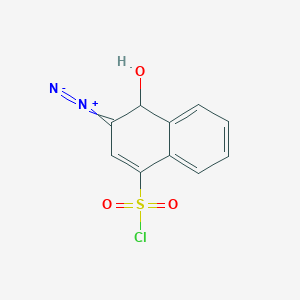
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride is a diazo compound with the molecular formula C10H5ClN2O3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a diazo group (-N2) and a sulfonyl chloride group (-SO2Cl), making it highly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride typically involves the diazotization of 4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride. This process is carried out by treating the precursor compound with nitrous acid (HNO2) under acidic conditions. The reaction is usually performed at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis.
Types of Reactions:
Substitution Reactions: The diazo group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the generated acid.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products:
Substitution Reactions: Substituted naphthalene derivatives.
Reduction Reactions: Amines and other reduced compounds.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Scientific Research Applications
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride involves the reactivity of the diazo group. The diazo group can undergo various chemical transformations, such as nucleophilic substitution, leading to the formation of new chemical bonds. The sulfonyl chloride group also contributes to the compound’s reactivity by acting as an electrophile in substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The diazo group reacts with nucleophiles, forming new covalent bonds.
Electrophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
Uniqueness: 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of both the diazo and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable reagent in various applications.
Properties
Molecular Formula |
C10H7ClN2O3S |
|---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
3-diazo-4-hydroxy-4H-naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3S/c11-17(15,16)9-5-8(13-12)10(14)7-4-2-1-3-6(7)9/h1-5,10,14H |
InChI Key |
SFOSXCMICRJFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=[N+]=[N-])C=C2S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















